molecular formula C28H29N3O8 B1191560 AG-881

AG-881

Número de catálogo B1191560
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. AG-881 specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.

Aplicaciones Científicas De Investigación

Targeted Approach to Cancer Treatment

AG-881 is an orally available, potent inhibitor of isocitrate dehydrogenase (IDH) 1 and IDH2 mutant proteins. Its application in cancer treatment targets patients with IDH1 and/or IDH2 mutations. By inhibiting the mutant IDH (mIDH) protein, AG-881 aims to block the production of the oncogenic metabolite D-2-hydroxyglutarate (2-HG), promoting tumor cell differentiation. This potency against mIDH1 and mIDH2 enzymes has been validated in various cell lines and primary human patient samples. AG-881 has demonstrated significant reductions in tumor 2-HG levels in mouse xenograft models, offering a promising approach for mIDH solid and hematologic malignancies (Yen et al., 2018).

Binding Mechanism in Mutant Proteins

The binding mechanism of AG-881 with mutant IDH1 and IDH2 has been elucidated through structural studies. AG-881 binds in the same allosteric pockets of IDH1-R132H and IDH2-R140Q, suggesting a potential mechanism behind its effectiveness against both mIDH1 and mIDH2 mutations. This structural understanding is crucial for the development of future inhibitors targeting mIDH1 and mIDH2 (Ma & Yun, 2018).

Pharmacophore Modeling and Drug Design

Research exploring AG-881’s properties, such as its ability to penetrate the blood-brain barrier, has facilitated the development of novel inhibitors targeting mutant isocitrate dehydrogenases 1 and 2. This research is significant for the treatment of low-grade glioma, offering avenues for combating drug resistance and toxicity levels (Soliman et al., 2022).

Dual Inhibitor for mIDH1/2 in Glioma Treatment

Vorasidenib, also known as AG-881, is a first-in-class, brain-penetrant dual inhibitor of mIDH1 and mIDH2. Its application in treating glioma, particularly by inhibiting the production of 2-HG in glioma tissue, is significant. The drug's ability to cross the blood-brain barrier and its high efficacy in reducing 2-HG production in an orthotopic glioma mouse model highlight its potential in glioma therapy (Konteatis et al., 2020).

Structural Insights for Glioma Therapy

The structural and dynamic insights into AG-881’s dual inhibition mechanism against mIDH1/2 are crucial for glioma therapy. Understanding the intermolecular interactions and binding affinity within the hydrophobic pockets of mutant enzymes provides valuable information for the treatment of low-grade glioma (Poonan et al., 2021).

Propiedades

Nombre del producto

AG-881

Fórmula molecular

C28H29N3O8

Apariencia

Solid powder

Sinónimos

AG-881;  AG 881;  AG881.; none

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.